[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole and 1-methyl-1H-pyrazole with formaldehyde and a suitable amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can be compared with other similar compounds, such as:
1,3-dimethyl-1H-pyrazole: A similar pyrazole derivative with different substitution patterns.
1-ethyl-1H-pyrazole: Another pyrazole derivative with an ethyl group instead of a methyl group.
1-methyl-1H-imidazole: A related heterocyclic compound with a different ring structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H17N5/c1-9-6-14-16(3)11(9)8-12-7-10-4-5-13-15(10)2/h4-6,12H,7-8H2,1-3H3 |
InChI Key |
UICDSPSDPWNOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=CC=NN2C |
Origin of Product |
United States |
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